molecular formula C10H12O3 B1611477 2-Methylveratraldehyde CAS No. 51234-09-4

2-Methylveratraldehyde

Cat. No.: B1611477
CAS No.: 51234-09-4
M. Wt: 180.2 g/mol
InChI Key: SDPDVKKZRJAMEK-UHFFFAOYSA-N
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Description

2-Methylveratraldehyde, also known as 3,4-dimethoxy-2-methylbenzaldehyde, is an organic compound with the molecular formula C10H12O3. It is a derivative of veratraldehyde, characterized by the presence of two methoxy groups and a formyl group attached to a benzene ring. This compound is known for its pleasant woody fragrance and is widely used in the fragrance and flavor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylveratraldehyde can be synthesized through various methods. One common method involves the methylation of vanillin using methylating agents such as dimethyl sulfate or diazomethane. The reaction typically occurs under basic conditions, with vanillin being converted to this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of veratrole using oxidizing agents like potassium dichromate in the presence of Lewis acids. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Methylveratraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylveratraldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: this compound is used in the development of drugs such as antihypertensive agents and anti-inflammatory drugs.

    Industry: It is employed in the fragrance and flavor industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of 2-Methylveratraldehyde involves its interaction with various molecular targets. It can act as an aldehyde donor in biochemical reactions, participating in the formation of Schiff bases with amines. This interaction can influence various biological pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Uniqueness: 2-Methylveratraldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at the 2-position and methoxy groups at the 3 and 4 positions make it a valuable intermediate in organic synthesis and a desirable component in fragrances .

Properties

IUPAC Name

3,4-dimethoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPDVKKZRJAMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468978
Record name 2-METHYLVERATRALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51234-09-4
Record name 2-METHYLVERATRALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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